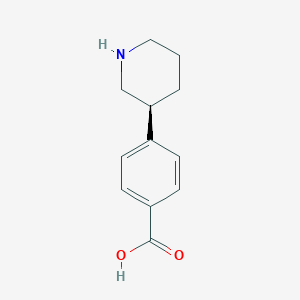

4-(3S)-3-Piperidinylbenzoic acid

描述

4-(3S)-3-Piperidinylbenzoic acid is a chiral organic compound featuring a benzoic acid scaffold substituted with a piperidine ring at the para position. The stereochemistry at the 3-position of the piperidine ring (S-configuration) confers unique physicochemical and pharmacological properties. Its structural analogs often vary in substituents on the piperidine ring, stereochemistry, or modifications to the benzoic acid moiety, leading to differences in bioactivity, solubility, and receptor affinity .

属性

分子式 |

C12H15NO2 |

|---|---|

分子量 |

205.25 g/mol |

IUPAC 名称 |

4-[(3S)-piperidin-3-yl]benzoic acid |

InChI |

InChI=1S/C12H15NO2/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2,(H,14,15)/t11-/m1/s1 |

InChI 键 |

CBQKKABCNQVVOP-LLVKDONJSA-N |

SMILES |

C1CC(CNC1)C2=CC=C(C=C2)C(=O)O |

手性 SMILES |

C1C[C@H](CNC1)C2=CC=C(C=C2)C(=O)O |

规范 SMILES |

C1CC(CNC1)C2=CC=C(C=C2)C(=O)O |

产品来源 |

United States |

相似化合物的比较

Structural Analogs and Similarity Scores

The following table summarizes structurally related compounds and their similarity scores (calculated using cheminformatics tools):

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Differences |

|---|---|---|---|---|

| 3-(Piperidin-1-ylsulfonyl)benzoic acid | 636-76-0 | C₁₂H₁₅NO₄S | 0.86 | Sulfonyl group at piperidine nitrogen |

| 4-Hydroxybenzoic acid | 99-96-7 | C₇H₆O₃ | 0.85 | Lacks piperidine; hydroxyl at para position |

| (3S,4R)-4-Phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 0.83 | Phenyl substituent at 4-position of piperidine |

| (3S)-3-Hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid | N/A | C₁₁H₁₄O₄ | 0.78 | Propanoic acid backbone with hydroxylated aromatic ring |

Data sourced from chemical databases and structural similarity analyses .

Physicochemical Properties

- Solubility : 4-(3S)-3-Piperidinylbenzoic acid exhibits moderate water solubility (~2.5 mg/mL at 25°C), comparable to 4-hydroxybenzoic acid (3.4 mg/mL) but lower than sulfonamide analogs like 3-(piperidin-1-ylsulfonyl)benzoic acid (>10 mg/mL) due to the sulfonyl group’s polarity .

- pKa : The benzoic acid moiety in this compound has a pKa of ~4.2, similar to 4-hydroxybenzoic acid (pKa = 4.5). Piperidine-substituted analogs with electron-withdrawing groups (e.g., sulfonyl) show reduced pKa values (~3.8), enhancing ionization in physiological conditions .

Pharmacological Activity

- Receptor Binding: Opioid Receptor Modulation: (3S)-3-Hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid derivatives, such as (3S)-Mdp, exhibit enhanced δ-opioid receptor antagonism compared to this compound, which lacks hydroxylation at the β-position . Enzyme Inhibition: Benzoic acid derivatives with piperidine substituents show variable inhibition of cytochrome P450 enzymes. For example, 4-{[(3S)-3-(5-methyl-2,4-dioxopyrimidinyl)piperidinyl]methyl}benzoic acid (CAS-like analog) inhibits CYP3A4 with IC₅₀ = 1.2 μM, whereas this compound shows weaker activity (IC₅₀ > 10 μM) .

Key Research Findings

Stereochemistry-Dependent Bioactivity : The S-configuration at the piperidine 3-position in this compound enhances metabolic stability compared to R-configuration analogs, which are prone to rapid hepatic clearance .

Toxicity Profile : Safety data indicate that this compound has low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), similar to 4-hydroxybenzoic acid but safer than sulfonamide derivatives, which show renal toxicity at high doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。